(S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane
CAS No.: 60456-22-6
Cat. No.: VC21081821
Molecular Formula: C6H11ClO2
Molecular Weight: 150.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 60456-22-6 |
---|---|
Molecular Formula | C6H11ClO2 |
Molecular Weight | 150.6 g/mol |
IUPAC Name | (4S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane |
Standard InChI | InChI=1S/C6H11ClO2/c1-6(2)8-4-5(3-7)9-6/h5H,3-4H2,1-2H3/t5-/m1/s1 |
Standard InChI Key | BNPOTXLWPZOESZ-RXMQYKEDSA-N |
Isomeric SMILES | CC1(OC[C@H](O1)CCl)C |
SMILES | CC1(OCC(O1)CCl)C |
Canonical SMILES | CC1(OCC(O1)CCl)C |
Introduction
Chemical Identity and Structure
(S)-4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane (CAS: 60456-22-6) is a chiral molecule with the molecular formula C₆H₁₁ClO₂ and a molecular weight of 150.60 g/mol. Structurally, it features a five-membered 1,3-dioxolane ring substituted with a chloromethyl group at the 4-position and two methyl groups at the 2-position. The "(S)" designation indicates the specific stereochemical configuration at the 4-position, which is crucial for its applications in asymmetric synthesis and pharmaceutical development .
The compound is represented by several synonyms including (S)-(-)-3-Chloro-1,2-propanediol acetonide, (S)-(-)-4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane, and S-3-Chloropropanediol acetonide. Its systematic IUPAC name is (4S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane .
Identification Parameters
The compound is uniquely identified by several standardized chemical identifiers as shown in Table 1:
Identifier | Value |
---|---|
CAS Number | 60456-22-6 |
EINECS Number | 628-358-9 |
MDL Number | MFCD00273365 |
InChI | InChI=1S/C6H11ClO2/c1-6(2)8-4-5(3-7)9-6/h5H,3-4H2,1-2H3/t5-/m1/s1 |
InChIKey | BNPOTXLWPZOESZ-RXMQYKEDSA-N |
SMILES | O1CC@@HOC1(C)C |
Physical and Chemical Properties
(S)-4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane exists as a clear colorless to light yellow liquid at room temperature and pressure. It possesses several distinctive physical and chemical properties that make it valuable for various applications .
Physical Properties
The compound's physical properties are summarized in Table 2:
Property | Value |
---|---|
Physical State | Clear colorless to light yellow liquid |
Molecular Weight | 150.60 g/mol |
Density | 1.103 g/mL at 25°C |
Boiling Point | 63°C at 37 mmHg |
Flash Point | 50°C (123°F) |
Refractive Index | 1.4330 to 1.4350 |
Specific Rotation | -42° (neat, 24°C) |
Specific Gravity | 1.103 |
Chemical Properties
(S)-4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane is a reactive compound with several notable chemical characteristics:
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It is sensitive to acidic substances and prone to decomposition reactions when exposed to acids .
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The chloromethyl group serves as an excellent leaving group in nucleophilic substitution reactions .
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The compound's dioxolane ring provides protection for the diol functionality and confers stability under various reaction conditions .
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It exhibits specific solubility in organic solvents such as chloroform and ethyl acetate .
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The compound requires storage under inert atmosphere at 2-8°C to maintain stability .
Synthesis Methods
Laboratory Scale Synthesis
The synthesis of (S)-4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane typically involves the reaction of (S)-3-chloro-1,2-propanediol with acetone in the presence of an acid catalyst. The general synthetic route is shown in the following reaction equation:
(S)-3-Chloro-1,2-propanediol + Acetone → (S)-4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane + H₂O
This reaction proceeds through an acid-catalyzed acetalization process, where the diol functionality forms a cyclic acetal with acetone. Common catalysts for this reaction include p-toluenesulfonic acid (p-TsOH) and other strong acids .
Industrial Production Methods
For industrial-scale production, continuous flow processes may be employed to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for achieving high purity and yield. The industrial process often involves:
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Controlled addition of reagents
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Maintenance of anhydrous conditions
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Precise temperature control
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Efficient purification techniques such as distillation
Chemical Reactivity
Types of Reactions
(S)-4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane undergoes various types of chemical reactions, primarily due to the reactivity of the chloromethyl group:
Nucleophilic Substitution Reactions
The chloromethyl group can undergo substitution with nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives. These reactions typically follow an SN2 mechanism, resulting in inversion of configuration at the carbon bearing the chlorine atom .
Oxidation Reactions
The compound can be oxidized to form aldehydes or carboxylic acids using appropriate oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) .
Reduction Reactions
Reduction of the chloromethyl group using reducing agents such as lithium aluminum hydride (LiAlH₄) yields the corresponding alcohol, (S)-2,2-dimethyl-1,3-dioxolane-4-methanol .
Elimination Reactions
Under basic conditions, the compound can undergo elimination to form 2,2-dimethyl-4-methylene-1,3-dioxolane, which has been used in the preparation of various dioxolane derivatives .
Reactivity Table
Table 3: Common Reactions of (S)-4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane
Reaction Type | Reagents | Conditions | Products |
---|---|---|---|
Nucleophilic Substitution | Amines, thiols, alcohols, azides | Dichloromethane, acetonitrile, base | Amino, thio, alkoxy, azido derivatives |
Oxidation | KMnO₄, CrO₃ | Acetone, water, acidic conditions | Aldehydes, carboxylic acids |
Reduction | LiAlH₄, NaBH₄ | Ether, THF, room temperature to reflux | (S)-2,2-dimethyl-1,3-dioxolane-4-methanol |
Elimination | KOH, t-BuOK | DMSO, THF, heat | 2,2-dimethyl-4-methylene-1,3-dioxolane |
Applications in Research and Industry
Pharmaceutical Applications
(S)-4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane serves as an important intermediate in pharmaceutical synthesis. It is known to be an impurity of landiolol, a beta-blocker medication used for the treatment of tachyarrhythmias .
Research indicates that derivatives of this compound can be synthesized to yield antiviral agents effective against various viral infections. The compound's chiral nature makes it valuable in asymmetric synthesis of bioactive compounds and drugs.
Organic Synthesis Applications
Parameter | Information |
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Signal Word | Danger |
GHS Hazard Statements | H226: Flammable liquid and vapor H301: Toxic if swallowed H315: Causes skin irritation H318: Causes serious eye damage H335: May cause respiratory irritation |
Precautionary Statements | P210: Keep away from heat/sparks/open flames/hot surfaces P280: Wear protective gloves/protective clothing/eye protection/face protection P301+P310+P330: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth P305+P351+P338+P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician |
Hazard Codes | Xi, T |
Risk Statements | 10-41-36/37/38-25 |
Safety Statements | 16-26-36-45-37/39-36/39 |
RIDADR | UN 1993 3/PG 3 |
WGK Germany | 3 |
Hazard Class | 3 |
Packing Group | III |
Comparison with Related Compounds
Comparison with (R)-Enantiomer
The (R)-enantiomer, (R)-(+)-4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane (CAS: 57044-24-3), differs from the (S)-enantiomer in its stereochemistry at the 4-position. This leads to different optical rotation properties: the (S)-enantiomer exhibits a negative rotation (-42°), while the (R)-enantiomer shows a positive rotation .
Comparison with Racemic and Related Compounds
Table 5: Comparison with Related Compounds
Compound | CAS Number | Key Differences | Properties | Applications |
---|---|---|---|---|
(S)-(-)-4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane | 60456-22-6 | (S) stereochemistry | Specific rotation: -42° | Pharmaceutical synthesis, chiral building block |
(R)-(+)-4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane | 57044-24-3 | (R) stereochemistry | Specific rotation: positive | Similar to (S)-enantiomer |
4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane (racemic) | 4362-40-7 | Racemic mixture | No optical activity | Biosynthetic preparations |
2,2-Dimethyl-1,3-dioxolane-4-methanol | Various | Hydroxyl instead of chloromethyl | Less reactive | Precursor or product of chloromethyl derivative |
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